3-Fluoro-5-methoxy-2-methylpyridine
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Overview
Description
3-Fluoro-5-methoxy-2-methylpyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxy-2-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-methyl-5-methoxypyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, reducing the overall production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
3-Fluoro-5-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxy-2-methylpyridine is primarily influenced by the presence of the fluorine atom, which can enhance the compound’s binding affinity to specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can modulate the compound’s reactivity and interaction with biological molecules, potentially affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxy-5-methylpyridine
- 4-Fluoro-2-methoxy-5-methylpyridine
- 3-Fluoro-2-methoxy-5-methylpyridine
Uniqueness
3-Fluoro-5-methoxy-2-methylpyridine is unique due to its specific substitution pattern, which can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridine derivatives.
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-fluoro-5-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,1-2H3 |
InChI Key |
VSMLSLXRWZBREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)F |
Origin of Product |
United States |
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